molecular formula C9H13Cl2NSi B8680392 2,6-dichloro-N-trimethylsilylaniline CAS No. 115910-92-4

2,6-dichloro-N-trimethylsilylaniline

Cat. No. B8680392
Key on ui cas rn: 115910-92-4
M. Wt: 234.19 g/mol
InChI Key: KUGYUMJQEMOJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05003096

Procedure details

A solution consisting of 102.4 mg (0.415 mmole) of 2-chlorosulfonyl-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, 2.0 ml of acetonitrile, and 33.6 μl (0.415 mmole) of pyridine was stirred 5 minutes. N-trimethylsilyl-2,6-dichloroaniline, 86.9 μl (0.456 mmole) was added. The solution was stirred at room temperature for 16 hours and the reaction monitored by thin layer chromatography and by reverse phase HPLC. The 2-chlorosulfonyl compound gradually disappeared and a new peak appeared. The reaction was about 10-30 percent complete after 16 hours. An additional 33.6 μl of pyridine was added and the solution heated at 65° C. for 4 hours and at reflux for 16 hours. The solvent was removed under nitrogen and the residue treated with 4 ml of 0.5N NaOH and stirred for 0.5 hour. The solution was extracted with CH2Cl2, acidified with concentrated HCl and filtered. The precipitate was washed with water and dissolved in CH3CN. The resulting solution was heated to reflux, filtered through silica gel and the solvent removed in vacuo to obtain 119 mg (0.321 mmole, 77.2 percent yield) of N-(2,6-dichlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide as a light yellow solid. The product was further purified by washing with acetone, and recrystallizing from refluxing CH3CN to obtain 91.5 mg (0.246 mmole) of product as a white powder, m.p. 263°-265° C.
Quantity
102.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-chlorosulfonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
33.6 μL
Type
solvent
Reaction Step Five
Quantity
33.6 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[N:15]=[C:8]2[N:9]=[C:10]([CH3:14])[CH:11]=[C:12]([CH3:13])[N:7]2[N:6]=1)(=[O:4])=[O:3].C(#N)C.C[Si](C)(C)[NH:21][C:22]1[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:23]=1[Cl:29]>N1C=CC=CC=1>[Cl:28][C:27]1[CH:26]=[CH:25][CH:24]=[C:23]([Cl:29])[C:22]=1[NH:21][S:2]([C:5]1[N:15]=[C:8]2[N:9]=[C:10]([CH3:14])[CH:11]=[C:12]([CH3:13])[N:7]2[N:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
102.4 mg
Type
reactant
Smiles
ClS(=O)(=O)C1=NN2C(N=C(C=C2C)C)=N1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](NC1=C(C=CC=C1Cl)Cl)(C)C
Step Four
Name
2-chlorosulfonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
33.6 μL
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
33.6 μL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
complete after 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under nitrogen
ADDITION
Type
ADDITION
Details
the residue treated with 4 ml of 0.5N NaOH
STIRRING
Type
STIRRING
Details
stirred for 0.5 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH3CN
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)NS(=O)(=O)C1=NN2C(N=C(C=C2C)C)=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.321 mmol
AMOUNT: MASS 119 mg
YIELD: PERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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